

Structure-activity relationship of C19-diterpenoid alkaloids

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Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

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An In-depth Technical Guide on the Structure-Activity Relationship of C19-Diterpenoid Alkaloids

Introduction

C19-diterpenoid alkaloids are a large and structurally complex class of natural products primarily isolated from plants of the Aconitum (monkshood) and Delphinium genera.[1][2] These compounds are characterized by a rigid hexacyclic skeleton with 19 carbon atoms and a nitrogen atom incorporated into one of the rings.[3] For centuries, extracts from these plants have been used in traditional medicine for their potent pharmacological effects, despite their well-known toxicity.[4] Modern research has identified a wide spectrum of biological activities for C19-diterpenoid alkaloids, including cardiotonic, anti-arrhythmic, neuroprotective, anti-inflammatory, analgesic, and antitumor properties.[1][5]

The significant bioactivity, coupled with the inherent toxicity of many of these natural compounds, makes the study of their structure-activity relationships (SAR) a critical area of research.[6] SAR studies aim to identify the specific structural features (pharmacophores) responsible for a compound's biological effects and toxicity. This knowledge is paramount for the rational design and synthesis of new, safer, and more potent therapeutic agents. This guide provides a comprehensive overview of the SAR of C19-diterpenoid alkaloids, details key experimental methodologies, and visualizes the complex relationships and pathways involved.

Core Chemical Structures and Classification

C19-diterpenoid alkaloids are derived biosynthetically from C20-diterpenoid alkaloids.[3] They are broadly classified based on their complex skeletal structures. The two most common types are the aconitine-type and the lycoctonine-type, which differ in their substitution patterns and the configuration of the nitrogen-containing ring system.[4][7] Key positions on the diterpenoid skeleton that are frequently substituted and are critical for biological activity include C1, C3, C8, C14, C15, and C16, as well as the substituent on the nitrogen atom.

Structure-Activity Relationship (SAR) Analysis

The diverse pharmacological effects of C19-diterpenoid alkaloids are intricately linked to the specific functional groups attached to their core skeleton.

Cardiotonic and Anti-arrhythmic Activity

Many C19-diterpenoid alkaloids interact with voltage-gated ion channels, particularly sodium, potassium, and calcium channels, which explains their profound effects on the cardiovascular system.[8][9] The SAR for cardiotonic activity has been extensively studied.

Key findings indicate that for aconitine-type alkaloids without ester groups, the following features are crucial for positive inotropic (cardiotonic) effects:

- An α -methoxyl or α -hydroxyl group at the C1 position.[10][11]
- A hydroxyl group at the C8 position.[10][11]
- A hydroxyl group at the C14 or C15 position.[10][11]
- A secondary amine (NH) or an N-methyl group in ring A.[10][11]
- The presence of a 3α -hydroxyl group can also enhance cardiac activity.[10][11]

Conversely, the diester-diterpenoid alkaloids (DDAs), such as aconitine, which possess an acetyl group at C8 and a benzoyl group at C14, are notoriously cardiotoxic.[7] Hydrolysis of these ester groups significantly reduces toxicity, with the resulting monoester or alcohol amine derivatives often retaining some therapeutic activity.[7] This highlights the critical role of the C8 and C14 ester groups as both active and toxic moieties.

Table 1: SAR of C19-Diterpenoid Alkaloids for Cardiotonic Activity

Compound	C1 Substituent	C3 Substituent	C8 Substituent	C15 Substituent	N-Substituent	Cardiac Activity (Amplitude Increase %)	Reference
Mesaconine	α -OH	-	OH	OH	NH	Strong Activity	[10]
Hypaconine	α -OH	-	OH	OH	N-CH ₃	Strong Activity	[10]
Beiwutinine	α -OCH ₃	-	OH	OH	N-C ₂ H ₅	Strong Activity	[10]

| Compound 7 | α -OCH₃ | α -OH | OH | α -OH | N-CH₃ | 118% [[10]] |

Anti-inflammatory and Analgesic Activity

C19-diterpenoid alkaloids have demonstrated significant anti-inflammatory and analgesic properties, making them potential alternatives to existing drugs.[1][12]

The SAR for analgesic activity points to the importance of:

- A tertiary amine in ring A.[13]
- An acetoxyl or ethoxyl group at the C8 position.[13]
- An aromatic ester group at the C14 position.[6][13]
- A saturated ring D.[13]

The mechanism of anti-inflammatory action is believed to involve interaction with neurotransmitter systems and the inhibition of pro-inflammatory mediators.[1][14] For instance, some compounds have been shown to inhibit cyclooxygenase-2 (COX-2) activity.[1]

Table 2: SAR of C19-Diterpenoid Alkaloids for Analgesic Activity

Compound	C8 Substituent	C14 Substituent	Analgesic Activity (ED50, mg/kg)	Reference
Crassicauline A	O-Acetyl	O-Anisoyl	0.0480	[13]
8-O-deacetyl-8-O-ethylcrassicauline A	O-Ethyl	O-Anisoyl	0.0972	[13]
Yunaconitine	O-Acetyl	O-Anisoyl	Potent	[13]
8-O-ethyl-yunaconitine	O-Ethyl	O-Anisoyl	0.0591	[13]

| Lappaconitine | O-Acetyl | O-Anthraniloyl | 3.50 | [13] |

Neuroprotective Activity

Several C19-diterpenoid alkaloids have been investigated for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases.[3][15] Apetalrine B, for example, has shown good neuroprotective effects in H2O2-treated SH-SY5Y cells, likely by inhibiting cell apoptosis.[15][16] The evaluation of various natural and semi-synthetic derivatives suggests that specific substitutions can enhance this activity while maintaining low cytotoxicity.

Table 3: SAR of C19-Diterpenoid Alkaloids for Neuroprotective Activity

Compound	Key Structural Features	Neuroprotective Effect	Proposed Mechanism	Reference
Apetalrine B	Aconitine-type skeleton	Good neuroprotection in H2O2-treated SH-SY5Y cells at 50 μ M	Inhibition of cell apoptosis	[15]

| Isotalatizidine | - | Attenuates allodynia in neuropathic pain | Increase in dynorphin A expression |[3] |

Antiproliferative Activity

Recent studies have explored the potential of C19-diterpenoid alkaloids and their derivatives as anticancer agents.[4][17] SAR studies on delcosine, a lycoctonine-type alkaloid, have revealed that acylation is critical for antiproliferative activity. Specifically, 1-acylation appears to be a key modification for inducing suppressive effects against various tumor cell lines.[17] Derivatives with esterifications at C1 and C14 have shown substantial activity, causing cell accumulation in the sub-G1 phase.[17]

Table 4: SAR of Delcosine Derivatives for Antiproliferative Activity

Compound Type	Modification	Activity	Reference
Delcosine Derivatives	1-Acylation	Critical for antiproliferative activity	[17]
1-O-Acyl-14-O-benzoyl delcosine	C1 and C14 esterification	Potent activity against various cancer cell lines	[17]

| 1,14-diacyldelcosine | C1 and C14 esterification | Potent activity against various cancer cell lines |[17] |

Experimental Protocols

A variety of in vitro and in vivo models are employed to determine the biological activities of C19-diterpenoid alkaloids and establish SAR.

Biological Assays

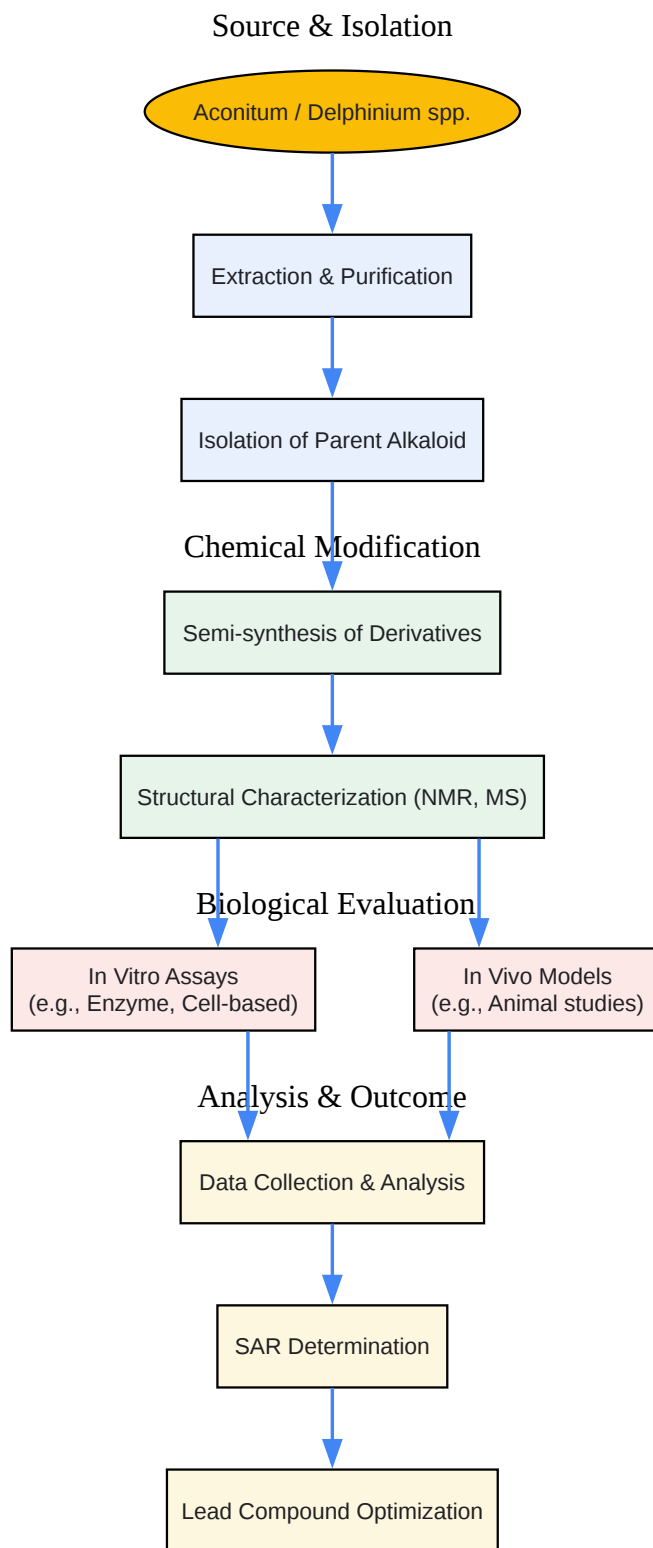
- **Cardiotonic Activity (Isolated Bullfrog Heart Assay):** The heart of a bullfrog (*Rana catesbeiana*) is isolated and perfused with a Ringer solution.^{[10][11]} The compound of interest is added to the perfusion fluid at various concentrations. The contractile force (amplitude) and heart rate are recorded using a force transducer and physiological data acquisition system. The percentage increase in contractile amplitude is calculated to quantify the cardiotonic effect.^[10]
- **Anti-arrhythmic Activity (Electrophysiological Testing):** Electrophysiological techniques are used to assess the properties of anti-arrhythmic drugs.^[18] This often involves inducing arrhythmia in an animal model through programmed electrical stimulation. The test compound is then administered to evaluate its ability to terminate or prevent the induced arrhythmia.^[18] Effects on the cardiac action potential and specific ion channels are studied using patch-clamp techniques on isolated cardiomyocytes.^{[8][19]}
- **Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):** This is a standard in vivo model for acute inflammation.^{[12][20]} A solution of carrageenan is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response (edema). The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer, and the percentage inhibition of edema is calculated relative to a control group.^[21]
- **Neuroprotective Activity (H₂O₂-Induced SH-SY5Y Cell Assay):** The human neuroblastoma cell line SH-SY5Y is cultured and pre-treated with the test compounds.^[15] Oxidative stress is then induced by adding hydrogen peroxide (H₂O₂). Cell viability is assessed using methods like the MTT assay. Further mechanistic studies involve using flow cytometry to quantify apoptosis and Western blotting to measure the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).^{[15][16]}
- **Analgesic Activity (Acetic Acid-Induced Writhing Test):** This is a common in vivo model for evaluating peripheral analgesic activity.^[13] Mice are administered the test compound,

typically via subcutaneous injection. After a set period, an intraperitoneal injection of acetic acid is given to induce a characteristic writhing response (abdominal constriction). The number of writhes is counted for a specific duration, and the percentage of pain inhibition is calculated by comparing the response of the treated group to a control group.^[13]

Analytical and Synthetic Methodologies

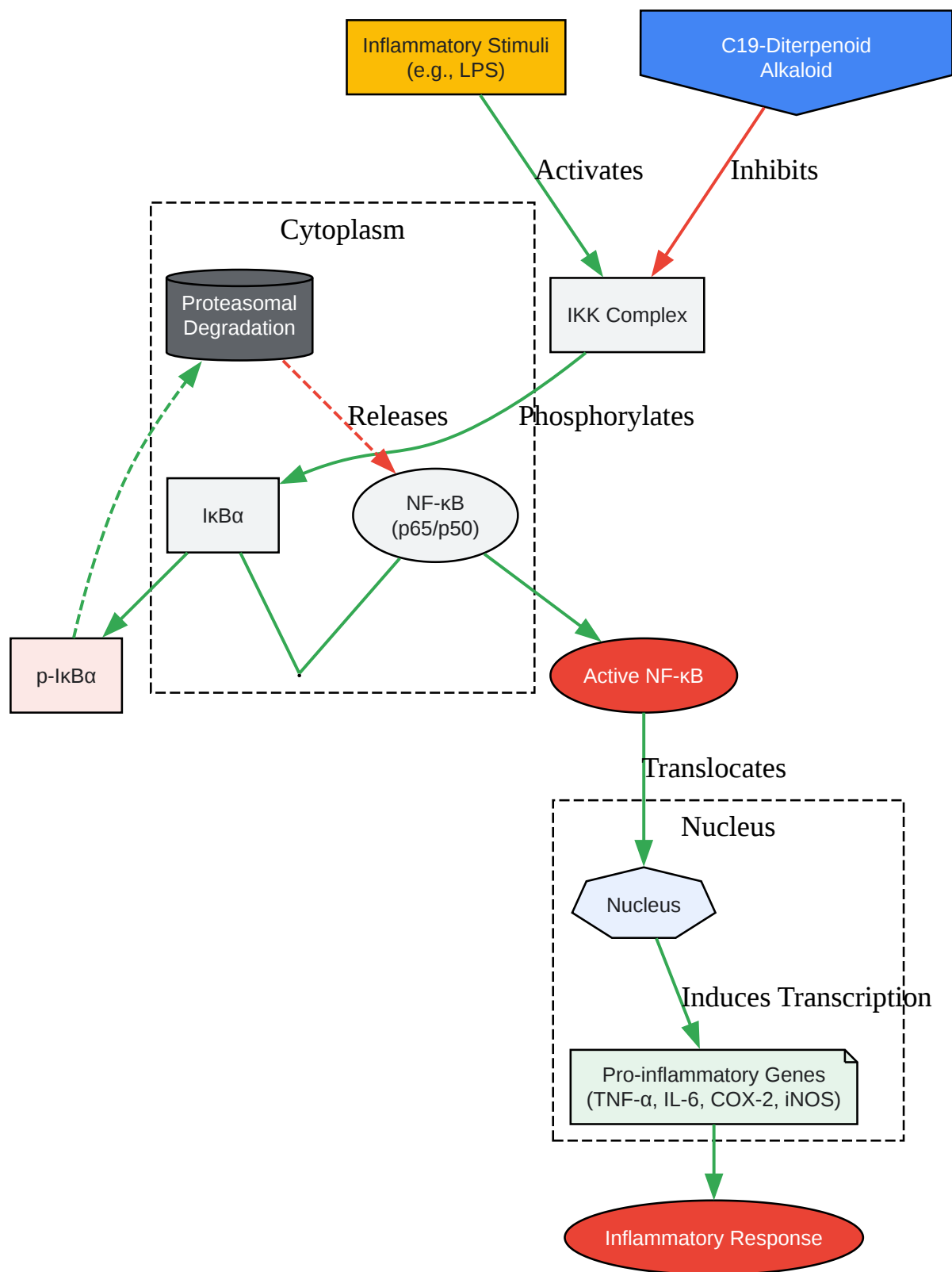
- **Isolation and Structural Elucidation:** Alkaloids are extracted from plant material using solvents and purified using various chromatographic techniques. Their complex structures are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and sometimes X-ray crystallography.^{[2][15]}
- **Semi-synthesis and Derivatization:** To perform SAR studies, derivatives of a parent natural product are often synthesized. This involves targeted chemical reactions, such as acylation, esterification, or alkylation, at specific functional groups on the alkaloid skeleton.^{[15][17][22]} These modifications allow researchers to systematically probe the role of each functional group in the compound's biological activity.

Visualizations



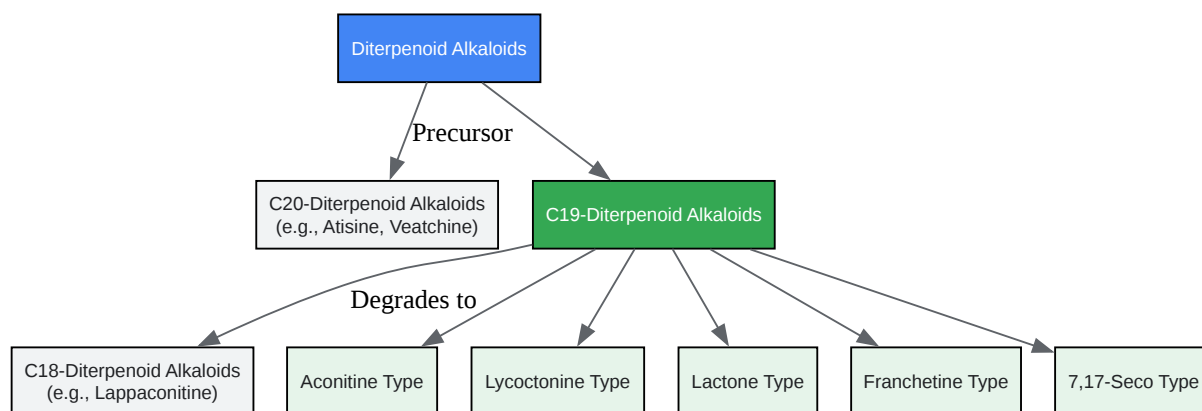
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Caption: General workflow for Structure-Activity Relationship (SAR) studies of C19-diterpenoid alkaloids.



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Caption: Inhibition of the NF- κ B signaling pathway, a mechanism for the anti-inflammatory action of C19-diterpenoid alkaloids.[14][23]



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Caption: Structural classification of C19-diterpenoid alkaloids and their relationship to C18 and C20 types.[3][7]

Conclusion

The C19-diterpenoid alkaloids represent a fascinating and pharmacologically rich class of natural products. Their complex structures provide a foundation for a wide array of biological activities, from potent cardiotonic and anti-arrhythmic effects to promising anti-inflammatory, neuroprotective, and antiproliferative actions. Structure-activity relationship studies are indispensable in this field, as they illuminate the precise molecular features that govern both therapeutic efficacy and toxicity. Key structural motifs, such as the substitution patterns at C1, C8, and C14, and the nature of the nitrogen substituent, have been identified as critical determinants of activity. The pronounced toxicity of diester-type alkaloids and its significant reduction upon hydrolysis underscore the delicate balance between a compound's beneficial and harmful effects. Through continued investigation, including the synthesis of novel derivatives and detailed mechanistic studies, the therapeutic potential of C19-diterpenoid

alkaloids can be more fully realized, paving the way for the development of new drugs with improved safety profiles.

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